molecular formula C16H18ClNO3 B2548167 Methyl 2-(2-chloropropanoyl)spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-1-carboxylate CAS No. 2411194-01-7

Methyl 2-(2-chloropropanoyl)spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-1-carboxylate

Cat. No. B2548167
CAS RN: 2411194-01-7
M. Wt: 307.77
InChI Key: MSEFSQPEPIDROC-UHFFFAOYSA-N
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Description

Spiro compounds are a class of organic compounds that have two rings sharing a single atom . They have attracted significant interest in medicinal chemistry due to their numerous biological activities attributed primarily to their versatility and structural similarity to important pharmacophore centers .


Synthesis Analysis

The synthesis of spiro compounds often involves the development of novel synthetic strategies to form new chemical entities in a stereoselective manner . The development of drugs with potential antioxidant activities is of great importance since numerous investigations have shown that oxidative stress is involved in the development and progression of numerous diseases .


Molecular Structure Analysis

Spiro compounds, molecules containing two rings with only one shared atom, are an essential class of synthetic or naturally occurring substances. Their good balance between conformational restriction and flexibility makes them free from absorption and permeability issues .


Chemical Reactions Analysis

Spiro compounds can undergo various chemical reactions. For example, cyclization of certain compounds in the presence of orthophosphoric acid leads to the formation of isomeric tricyclic spiro compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of spiro compounds can be influenced by even insignificant changes in the molecular structure . Most active compounds are characterized for having at least one oxygen atom .

Mechanism of Action

The mechanism of action of spiro compounds can vary depending on their specific structure and the biological target they interact with. Some spiro compounds act as antioxidants, substances that may prevent damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS) .

Future Directions

Spiro compounds have a significant position in discovering drugs with potential antioxidant activities . They are being incorporated into more molecules with pharmacological applications, such as antidiabetic, anticancer, anti-Alzheimer’s, and in some cases, they have been successfully developed as commercial drugs .

properties

IUPAC Name

methyl 2-(2-chloropropanoyl)spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3/c1-10(17)14(19)18-9-16(7-8-16)12-6-4-3-5-11(12)13(18)15(20)21-2/h3-6,10,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEFSQPEPIDROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2(CC2)C3=CC=CC=C3C1C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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